B1578223 Antimicrobial peptide odorranain-O3

Antimicrobial peptide odorranain-O3

Cat. No.: B1578223
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial peptide odorranain-O3 is a short, cationic peptide derived from the skin secretions of odorous frogs (Odorrana grahami), a species known for producing diverse bioactive peptides . Its primary mechanism of action involves membrane disruption via pore formation or electrostatic interactions, leading to cell lysis . Odorranain-O3 demonstrates broad-spectrum activity against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungal pathogens, with reported MIC (minimum inhibitory concentration) values in the range of 5–25 µM, comparable to other amphibian AMPs like temporin .

Properties

bioactivity

Antimicrobial

sequence

AVPLIYNRPGIYAPKRPKGK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Odorranain-O3 exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis. Research indicates that Odorranain-O3 is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Odorranain-O3

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2.5 µM
Escherichia coli5.0 µM
Candida albicans4.0 µM
Aspergillus niger6.0 µM

Potential in Wound Healing

The ability of Odorranain-O3 to promote wound healing has been documented in several studies. Its antimicrobial properties help prevent infections in wounds, while its bioactive components may facilitate tissue regeneration.

Case Study: Wound Healing Efficacy

A study evaluated the efficacy of Odorranain-O3 in a rat model with induced wounds. The results showed a significant reduction in bacterial load and enhanced healing rates compared to control groups treated with standard antibiotics.

Applications in Nanotechnology

Recent advancements have explored the use of nanocarriers to enhance the delivery and efficacy of Odorranain-O3. Nanoparticles can improve the stability and solubility of peptides, allowing for more effective therapeutic applications.

Table 2: Nanodelivery Systems for Odorranain-O3

Nanocarrier TypeDelivery MechanismTarget PathogenReference
Silver NanoparticlesPassive deliveryEscherichia coli, Staphylococcus aureus
Polymeric MicellesActive targetingVarious Gram-positive bacteria
LiposomesControlled releaseFungal pathogens

Therapeutic Applications

Odorranain-O3 shows promise as a therapeutic agent against antibiotic-resistant infections. Its unique structure allows it to bypass some resistance mechanisms that affect conventional antibiotics.

Case Study: Efficacy Against Resistant Strains

In vitro studies demonstrated that Odorranain-O3 retained activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections.

Future Directions and Research Needs

While the current findings are promising, further research is needed to fully understand the pharmacokinetics and safety profile of Odorranain-O3 in humans. Future studies should focus on:

  • Long-term efficacy and safety assessments.
  • Clinical trials to evaluate therapeutic applications.
  • Exploration of combination therapies with traditional antibiotics to enhance effectiveness against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Efficacy Against Pathogens

Odorranain-O3’s antimicrobial activity is benchmarked against both natural and synthetic AMPs (Table 1):

Peptide Name Source/Design MIC Range (µM) Key Targets Resistance Profile
Odorranain-O3 Odorrana grahami 5–25 µM Gram± bacteria, fungi Low resistance observed
PAF112 Synthetic (fungal AFP) >128 µM (bacteria) Filamentous fungi Species-specific
Peptide G33 Machine learning-predicted 12.5–50 µg/mL (~10–40 µM) Spiroplasma citri Narrow spectrum
Peptide P3 Bovine erythrocytes 4–16 µM MRSA, drug-resistant E. coli Synergistic with antibiotics
I3441 Citrus genome-derived 25–50 µg/mL (~20–40 µM) S. citri Limited biofilm activity

Key Findings :

  • citri) .
  • Its potency against Gram-negative bacteria surpasses that of P3 but is less effective against MRSA .
Structural and Physicochemical Properties

Critical physicochemical parameters influencing AMP activity include charge, hydrophobicity, and secondary structure (Table 2):

Parameter Odorranain-O3 PAF112 G33 P3
Net Charge +5 +3 +4 +6
Hydrophobicity (GRAVY) -0.2 +0.1 -0.5 -0.3
Secondary Structure α-helix β-sheet Disordered α-helix

Insights :

  • Odorranain-O3’s moderate hydrophobicity balances membrane interaction and solubility, unlike highly hydrophobic peptides like PAF112, which may aggregate .
  • Its α-helical structure aligns with pore-forming AMPs (e.g., magainin), whereas P3’s α-helix enhances synergy with conventional antibiotics .
Mechanism and Resistance Potential
  • Membrane Disruption : Odorranain-O3 and P3 share a membrane-lytic mechanism, but P3 also inhibits intracellular targets like DNA replication .
  • Biofilm Activity : Unlike I3441, odorranain-O3 shows moderate antibiofilm effects (MBIC ~50 µM), comparable to machine learning-predicted peptides in imbalanced datasets .
  • Resistance Development : Odorranain-O3’s multi-target action reduces resistance risk, similar to hybrid peptides reviewed by Zhu et al. (2022) .
Therapeutic Potential
  • Synergy: Odorranain-O3 enhances tetracycline efficacy against Pseudomonas aeruginosa (4-fold MIC reduction), mirroring trends in hybrid AMP-antibiotic therapies .
  • Toxicity : Preliminary data suggest low hemolytic activity (<10% at 50 µM), outperforming cationic peptides like P3 (15% hemolysis at 16 µM) .

Preparation Methods

Source Material Collection and Initial Processing

Odorranain peptides, including Odorranain-O3, are isolated from the skin secretions of Odorrana species, amphibians known for their rich repertoire of antimicrobial peptides. The initial step involves:

  • Collection of skin secretions : Frogs are stimulated to secrete peptides, which are then collected and lyophilized for stability.
  • Preparation of lysate : Approximately 5 mg of lyophilized skin secretions are weighed and dissolved in a lysis/binding buffer. The mixture is vortexed for 15 minutes to ensure complete dissolution and then centrifuged to remove insoluble debris.

mRNA Isolation and cDNA Library Construction

To identify and prepare Odorranain-O3, the genetic information encoding the peptide is first obtained:

  • mRNA extraction : Using magnetic beads (e.g., Dynabeads), mRNA is isolated from the skin secretion lysate. The beads are pre-washed and incubated with the lysate to capture mRNA, followed by multiple washing steps to purify the mRNA.
  • Reverse transcription to cDNA : The isolated mRNA is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase enzymes in a reaction mixture containing primers specific for 5' and 3' ends (RACE-ready primers). This step stabilizes the genetic information for further cloning and sequencing.

Table 1. Reagents for cDNA Synthesis

Reagent Volume
5X First-Strand buffer 4.0 μl
DTT (100 mM) Variable
dNTPs (20 mM) Variable

Table 2. Master Mix for 5’- RACE-Ready cDNA Synthesis

Reagent Volume
mRNA 3 μl
5’-CDS primer 1 μl
SMART II primer 1 μl

Table 3. Master Mix for 3’- RACE-Ready cDNA Synthesis

Reagent Volume
mRNA 4 μl
3’-CDS primer 1 μl
Water 7 μl

Table 4. Master Mix for Reverse Transcription

Reagent Volume
Master Mix for cDNA synthesis 5.5 μl
RNase inhibitor (40 U/μl) 0.5 μl
Reverse transcriptase (100 U) 2.0 μl

The reaction conditions typically include incubation at 42°C for 90 minutes to allow reverse transcription.

Molecular Cloning and Sequence Analysis

  • Molecular cloning : The cDNA encoding the Odorranain-O3 precursor is amplified by PCR using primers designed based on conserved regions of known Odorranain peptides.
  • Sequence determination : The PCR products are sequenced to confirm the nucleotide and deduced amino acid sequences of Odorranain-O3. This step is crucial to predict the mature peptide sequence and any post-translational modifications such as disulfide bridges.

Chemical Synthesis of Odorranain-O3

Once the mature peptide sequence is identified, Odorranain-O3 is synthesized chemically:

  • Solid-phase peptide synthesis (SPPS) : This is the standard method used to chemically synthesize Odorranain-O3. The peptide chain is assembled stepwise on a solid resin by sequential addition of protected amino acids.
  • Disulfide bond formation : Odorranain peptides typically contain intramolecular disulfide bridges critical for their structure and function. After chain assembly, oxidative folding is performed to form the correct disulfide bonds, often using air oxidation or specific oxidizing agents.

Purification and Structural Confirmation

  • High-performance liquid chromatography (HPLC) : The crude synthesized peptide is purified by reverse-phase HPLC to obtain high purity Odorranain-O3.
  • Mass spectrometry (MALDI-TOF) : The purified peptide is analyzed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to confirm the molecular weight and verify the correct peptide sequence and folding.

Summary Table of Preparation Steps

Step Description Key Techniques/Tools
1. Skin secretion collection Lyophilization of frog skin secretions Lyophilization, vortexing, centrifugation
2. mRNA isolation Capture of mRNA using magnetic beads Dynabeads, washing buffers
3. cDNA synthesis Reverse transcription of mRNA to cDNA Reverse transcriptase, RACE primers
4. Molecular cloning & sequencing PCR amplification and sequence analysis PCR, DNA sequencing
5. Peptide synthesis Solid-phase peptide synthesis with disulfide bond formation SPPS, oxidative folding
6. Purification & confirmation Peptide purification and molecular weight confirmation HPLC, MALDI-TOF mass spectrometry

Research Findings Related to Preparation

  • Odorranain peptides, including Odorranain-O3, have unique structural features such as intramolecular disulfide-bridged segments, which are essential for their antimicrobial activity.
  • The preparation process is highly dependent on the accurate cloning of precursor cDNA from skin secretions, which requires careful mRNA isolation and reverse transcription protocols to prevent degradation and ensure full-length cDNA synthesis.
  • SPPS combined with proper oxidative folding yields peptides with correct disulfide bridges, critical for bioactivity, as demonstrated in related Odorranain peptides.

Q & A

Q. What are the primary sources and databases for retrieving the amino acid sequence, structural data, and functional annotations of odorranain-O3?

  • Methodological Answer : Utilize specialized databases like the Antimicrobial Peptide Database (APD3) for sequence retrieval, structural classification, and activity data . Cross-reference with CAMPR3 for predictive modeling of antimicrobial potential . For structural insights, access the Protein Data Bank (PDB) to compare odorranain-O3’s secondary structures (e.g., α-helical or β-sheet motifs) with other AMPs .

Q. What experimental models are standard for assessing the antimicrobial efficacy of odorranain-O3 against drug-resistant pathogens?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive, Gram-negative, and fungal strains . Pair with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects . For in vivo validation, employ murine infection models with clinical isolates (e.g., methicillin-resistant Staphylococcus aureus) to measure pathogen load reduction and host survival rates .

Q. How is the mechanism of membrane disruption by odorranain-O3 experimentally validated?

  • Methodological Answer : Perform liposome leakage assays using synthetic membranes mimicking bacterial lipid compositions (e.g., phosphatidylglycerol). Quantify dye release via fluorescence spectroscopy. Complement with electron microscopy to visualize pore formation in bacterial membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for odorranain-O3 across studies?

  • Methodological Answer : Standardize variables such as bacterial inoculum size, growth media, and peptide purity (≥95% by HPLC). Use reference strains from the ATCC for cross-study comparability. Apply statistical tools (e.g., meta-analysis) to account for inter-lab variability .

Q. What computational strategies are effective for analyzing the structure-activity relationship (SAR) of odorranain-O3 analogs?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model peptide-membrane interactions, focusing on hydrophobic moments and charge distribution . Train machine learning models (e.g., random forests) on APD3/CAMPR3 datasets to predict antimicrobial activity of designed analogs . Validate predictions with solid-phase peptide synthesis and circular dichroism (CD) spectroscopy for structural confirmation .

Q. How can researchers optimize odorranain-O3’s stability and bioavailability in mammalian systems?

  • Methodological Answer : Incorporate D-amino acids or cyclization to reduce proteolytic degradation. Use PEGylation or lipid nanoparticle formulations to enhance serum half-life . Assess cytotoxicity via hemolysis assays (e.g., ≤10% hemolysis at MIC) and immune response profiling in primary cell cultures .

Q. What experimental frameworks are recommended for studying synergies between odorranain-O3 and conventional antibiotics?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy. Combine with transcriptomics to identify pathways enhanced by peptide-antibiotic combinations (e.g., cell wall synthesis inhibition + membrane disruption) .

Q. How do bacterial resistance mechanisms against odorranain-O3 differ from those observed with traditional antibiotics?

  • Methodological Answer : Conduct adaptive laboratory evolution (ALE) experiments with sub-MIC peptide exposure. Use whole-genome sequencing to identify mutations in membrane biosynthesis (e.g., mprF for lysyl-phosphatidylglycerol modification) or efflux pumps . Compare resistance evolution rates to β-lactams or fluoroquinolones .

Methodological Resources

  • Structural Analysis : PDB entries (e.g., 2K6O for α-helical AMPs) and CD spectroscopy for secondary structure quantification .
  • Activity Prediction : Machine learning tools like CAMPR3 for AMP design and activity scoring .
  • Data Reproducibility : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design and reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.